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Abstract
NBI-35965 is a potent, selective, and orally active antagonist of the Corticotropin-Releasing

Factor Receptor 1 (CRF1). As a brain-penetrant small molecule, it has emerged as a valuable

tool in neuroscience research for investigating the role of the CRF system in stress, anxiety,

depression, and related disorders. This technical guide provides an in-depth overview of NBI-
35965, including its mechanism of action, key quantitative data, detailed experimental

protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction
The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to

stress. The CRF1 receptor, in particular, has been a key target for the development of

therapeutics for stress-related psychiatric and visceral disorders. NBI-35965 is a non-peptide,

tricyclic CRF1 antagonist that exhibits high affinity and selectivity for the CRF1 receptor over

the CRF2 receptor.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability

make it a versatile tool for both in vitro and in vivo studies.[1][3] This document serves as a

comprehensive resource for researchers utilizing NBI-35965 in their investigations.
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NBI-35965 acts as a competitive antagonist at the CRF1 receptor. By binding to the receptor, it

blocks the downstream signaling cascades initiated by the endogenous ligand, CRF. The CRF1

receptor is a G-protein-coupled receptor (GPCR) that can couple to multiple G-proteins,

including Gs, Gq, and Gi, leading to the activation of various intracellular signaling pathways.

The primary and most well-characterized pathway involves the coupling to Gs, which activates

adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate

(cAMP) and subsequent activation of Protein Kinase A (PKA).[2] NBI-35965 effectively inhibits

this CRF-induced cAMP production.[1][2]

Quantitative Data
The following tables summarize the key quantitative parameters of NBI-35965 based on

available literature.

Table 1: In Vitro Binding Affinity and Potency

Parameter Value Species/Cell Line Notes

Ki (CRF1) 4 nM[1][2] Human

pKi (CRF1) 8.5[1] Human

Ki (CRF2) >10,000 nM Human
Demonstrates high

selectivity for CRF1.

pIC50 (CRF-induced

ACTH production)
7.1[1] In vitro

pIC50 (Stress-induced

ACTH production)
6.9[1] In vitro

Table 2: In Vivo Pharmacokinetic Parameters in Rats
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Parameter Value
Route of
Administration

Notes

Volume of Distribution

(Vd)
17.8 L/kg[1] Oral

Plasma Clearance

(CL)
17 mL/min/kg[1] Oral

Half-life (t1/2) 12 h[1] Oral

Oral Bioavailability 34%[1] Oral

Mean Maximal

Plasma Concentration

(Cmax)

560 ng/mL (at 1 h)[1] 10 mg/kg, Oral

Mean Maximal Brain

Concentration
700 ng/g[1] 10 mg/kg, Oral

Demonstrates good

brain penetration.

Experimental Protocols
The following are detailed methodologies for key experiments involving NBI-35965, based on

published studies.

In Vitro CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of NBI-35965 for the CRF1 receptor.

Materials:

Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g.,

HEK293 or CHO cells).

Radioligand: [125I]Sauvagine or another suitable CRF1 receptor radioligand.

NBI-35965 hydrochloride.

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
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Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand

(e.g., 1 µM CRF).

Scintillation vials and scintillation fluid.

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

Prepare serial dilutions of NBI-35965 in assay buffer.

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of

[125I]Sauvagine, and the serially diluted NBI-35965 or vehicle.

For non-specific binding wells, add the high concentration of the non-labeled CRF1 ligand.

Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per

well).

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell

harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

beta counter.

Calculate the specific binding at each concentration of NBI-35965 by subtracting the non-

specific binding from the total binding.

Analyze the data using non-linear regression to determine the Ki value.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus
Maze)
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Objective: To evaluate the anxiolytic effects of NBI-35965 in rodents.

Materials:

Elevated Plus Maze (EPM) apparatus.

Male rats or mice.

NBI-35965 hydrochloride dissolved in a suitable vehicle (e.g., 5% mannitol).[3]

Vehicle control.

Positive control (e.g., diazepam).

Video tracking software for behavioral analysis.

Procedure:

Acclimate the animals to the testing room for at least 1 hour before the experiment.

Administer NBI-35965 (e.g., 1-30 mg/kg, p.o.), vehicle, or the positive control to different

groups of animals.[2]

Allow for a pre-treatment period for the compound to be absorbed (e.g., 60 minutes for oral

administration).

Place each animal individually in the center of the EPM, facing one of the open arms.

Record the animal's behavior for a 5-minute session using the video tracking software.

Key parameters to measure include:

Time spent in the open arms.

Number of entries into the open arms.

Time spent in the closed arms.

Number of entries into the closed arms.
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Total distance traveled.

An increase in the time spent and the number of entries into the open arms is indicative of an

anxiolytic effect.

Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Assessment of Visceral Hypersensitivity
(Colorectal Distension)
Objective: To determine the effect of NBI-35965 on stress-induced visceral hyperalgesia.

Materials:

Male Long-Evans rats that have undergone maternal separation as neonates.[2]

Colorectal distension apparatus (pressure transducer, balloon catheter).

Electromyography (EMG) recording equipment.

NBI-35965 hydrochloride.

Vehicle control.

Water avoidance stress paradigm.

Procedure:

Surgically implant EMG electrodes into the external oblique musculature of the rats and

allow for recovery.

Habituate the rats to the colorectal distension procedure.

On the day of the experiment, administer NBI-35965 (e.g., 20 mg/kg, s.c.) or vehicle.[2]

After a pre-treatment period, subject the rats to water avoidance stress for 1 hour.

Following the stressor, perform colorectal distension by inserting the balloon catheter and

inflating it to various pressures (e.g., 20, 40, 60, 80 mmHg).[2]
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Record the visceromotor response (VMR) via EMG at each distension pressure.

The VMR is a measure of the abdominal muscle contractions in response to the painful

stimulus.

A reduction in the VMR in the NBI-35965 treated group compared to the vehicle group

indicates a blunting of visceral hypersensitivity.

Analyze the data using repeated measures ANOVA.
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Caption: CRF1 Receptor Signaling Pathways and the Antagonistic Action of NBI-35965.
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Click to download full resolution via product page

Caption: Workflow for Assessing Anxiolytic Activity of NBI-35965 using the Elevated Plus Maze.

Conclusion
NBI-35965 is a well-characterized and highly selective CRF1 receptor antagonist that serves

as an indispensable tool for neuroscience research. Its favorable pharmacokinetic profile,

including oral bioavailability and brain penetrance, allows for its use in a wide range of in vivo

models of stress-related disorders. This guide provides a foundational understanding of NBI-
35965, its properties, and its application in experimental neuroscience, enabling researchers to

effectively design and interpret studies aimed at elucidating the role of the CRF1 receptor in

health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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